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Compound of Interest

Compound Name:
4-Bromo-3-fluoro-5-

methoxypyridine

CAS No.: 1256825-73-6

Cat. No.: B1529055 Get Quote

In the landscape of modern medicinal chemistry and materials science, halogenated pyridines

are indispensable scaffolds. Their unique electronic properties and defined substitution vectors

make them versatile building blocks for creating complex molecular architectures.[1] Among

these, 4-Bromo-3-fluoro-5-methoxypyridine (CAS No: 1256825-73-6) emerges as a

compound of significant interest.[2][3] The strategic placement of its bromo, fluoro, and

methoxy substituents on the pyridine ring offers multiple, chemoselective handles for synthetic

transformations, enabling its use in the synthesis of novel pharmaceutical agents and

functional materials.[1]

The absolute confirmation of a molecule's structure and purity is the bedrock of reliable

scientific research and development. An erroneous structural assignment can derail a research

program, leading to wasted resources and invalid conclusions. Therefore, a rigorous and multi-

faceted analytical approach is not merely a procedural formality but a scientific necessity.

This guide provides an in-depth analysis of the core spectroscopic data for 4-Bromo-3-fluoro-
5-methoxypyridine. We will move beyond a simple presentation of data, delving into the

causality behind the experimental design and the logic of spectral interpretation. This document

is designed for researchers, scientists, and drug development professionals who require a

practical and scientifically grounded understanding of how to acquire, interpret, and validate the

structure of this important chemical entity.
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Molecular Structure and Physicochemical
Properties
A foundational understanding of the molecule's composition is essential before interpreting its

spectral output.

Table 1: Core Physicochemical Properties of 4-Bromo-3-fluoro-5-methoxypyridine

Property Value Source

Molecular Formula C₆H₅BrFNO [2][3]

Molecular Weight 206.01 g/mol [2]

CAS Number 1256825-73-6 [2][3]

Canonical SMILES COC1=CN=CC(F)=C1Br [2]

To facilitate a clear discussion of the NMR spectra, the following atom-numbering system will

be used.

Caption: Numbered structure of 4-Bromo-3-fluoro-5-methoxypyridine.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy is the cornerstone technique for elucidating the hydrogen framework of

an organic molecule.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR
Spectrum
Causality of Protocol Choices: The goal is to obtain a high-resolution spectrum where signals

are sharp and free from interference. The choice of solvent is critical. A deuterated solvent is

used to avoid a massive interfering signal from the solvent's own protons and to provide a

deuterium signal for the instrument's field-frequency lock, which ensures spectral stability.[4]

Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good
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dissolving power for nonpolar to moderately polar compounds and its relatively simple residual

solvent peak.[4]

Sample Preparation:

Accurately weigh 5-10 mg of 4-Bromo-3-fluoro-5-methoxypyridine.

Dissolve the sample in approximately 0.6 mL of chloroform-d (CDCl₃, 99.8%+ D).

For quantitative accuracy and chemical shift referencing, add a small amount of

tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup (400 MHz Spectrometer):

Insert the sample into the spectrometer.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity. A good shim results in a sharp,

symmetrical solvent peak.

Set the spectral width to approximately 16 ppm, centered around 8 ppm.

Use a 30-degree pulse angle to ensure adequate signal without saturation for a rapid

repetition time.

Set the acquisition time to at least 2 seconds and the relaxation delay to 1-2 seconds.

Acquire 16-32 scans to achieve a good signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
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Integrate the signals to determine the relative number of protons for each resonance.

Data Presentation and Interpretation
The spectrum is expected to show three distinct signals corresponding to the two aromatic

protons and the methoxy group protons.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Assigned
Proton

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-2 ~8.2 Doublet (d) ~2.0 Hz (⁴JHF) 1H

H-6 ~8.0
Doublet of

Doublets (dd)

~2.5 Hz (⁴JHH),

~1.5 Hz (⁵JHF)
1H

-OCH₃ (C8-H) ~4.0 Singlet (s) N/A 3H

Expert Analysis: The chemical shifts of pyridine protons are typically found downfield ( > 7.0

ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing

nature of the nitrogen atom.[5]

H-2 and H-6 (~8.2 and ~8.0 ppm): These two protons are in the deshielded region of the

spectrum. H-2, being ortho to the electronegative nitrogen, is expected to be the most

downfield. It will be split into a doublet by the fluorine atom at C-3 (a four-bond coupling,

⁴JHF). H-6 is coupled to both H-2 (a four-bond coupling, ⁴JHH) and the fluorine at C-3 (a

five-bond coupling, ⁵JHF), resulting in a doublet of doublets.

-OCH₃ (~4.0 ppm): The methoxy protons appear as a sharp singlet, as there are no adjacent

protons to couple with. Its chemical shift is typical for a methoxy group attached to an

aromatic ring.
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H-2 (~8.2 ppm)

F-3

⁴JHF (~2.0 Hz)

H-6 (~8.0 ppm)

⁴JHH (~2.5 Hz)

⁵JHF (~1.5 Hz)

Click to download full resolution via product page

Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin couplings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR provides a map of the carbon skeleton, with each unique carbon atom typically

yielding a distinct signal.

Experimental Protocol: Acquiring a Proton-Decoupled
¹³C NMR Spectrum
Causality of Protocol Choices: A standard ¹³C NMR experiment is run with broadband proton

decoupling. This collapses all C-H coupling, causing each carbon signal to appear as a singlet,

which simplifies the spectrum and enhances the signal-to-noise ratio through the Nuclear

Overhauser Effect (NOE).

Sample Preparation:

Use the same sample prepared for ¹H NMR. A slightly higher concentration (20-50 mg in

0.6 mL) is often beneficial due to the lower natural abundance of the ¹³C isotope.

Instrument Setup (101 MHz Spectrometer):

Tune the probe for ¹³C observation while decoupling the ¹H frequency.

Set the spectral width to ~250 ppm, covering the typical range for organic molecules (0-

220 ppm).

Use a standard 45-degree pulse angle and a relaxation delay of 2 seconds.
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Acquire a larger number of scans (e.g., 1024-4096) compared to ¹H NMR to compensate

for the low sensitivity of the ¹³C nucleus.

Data Processing:

Apply Fourier transformation with an exponential line broadening of 1-2 Hz to improve the

signal-to-noise ratio.

Phase and baseline correct the spectrum.

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Data Presentation and Interpretation
The molecule has six unique carbon atoms, and thus six signals are expected in the proton-

decoupled spectrum.

Table 3: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

Assigned Carbon Chemical Shift (δ, ppm) Coupling to ¹⁹F

C-2 ~145-150 Doublet (²JCF)

C-3 ~150-155 (deshielded by F) Doublet (¹JCF)

C-4
~105-110 (shielded by OMe,

deshielded by Br)
Doublet (²JCF)

C-5 ~155-160 (deshielded by OMe) Doublet (³JCF)

C-6 ~140-145 Doublet (⁴JCF)

-OCH₃ (C-8) ~55-60 Singlet

Expert Analysis: The interpretation relies on understanding the electronic effects of the

substituents on the pyridine ring.

Directly Attached Carbons: C-3 and C-5 will be significantly deshielded (shifted downfield)

due to the direct attachment of the highly electronegative fluorine and oxygen atoms,

respectively.
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Halogen Effects: The "heavy atom effect" of bromine can sometimes lead to a shielding

effect on the directly attached carbon (C-4), but its electronegativity causes deshielding. The

net effect positions C-4 in the mid-range of aromatic carbons. Fluorine substitution causes a

large downfield shift on the attached carbon (C-3) and observable coupling to adjacent

carbons.[6]

C-F Coupling: A key feature will be the splitting of carbon signals due to coupling with the ¹⁹F

nucleus (spin I=1/2). The largest coupling constant will be the one-bond coupling (¹JCF) for

C-3. Smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) are expected for C-

2/C-4, C-5, and C-6, respectively, providing definitive evidence for the substitution pattern.

Methoxy Carbon: The -OCH₃ carbon (C-8) will appear as a sharp singlet in the aliphatic

region (~55-60 ppm).

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural

clues through its fragmentation patterns and isotopic distributions.

Experimental Protocol: Acquiring an ESI-MS Spectrum
Causality of Protocol Choices: Electrospray Ionization (ESI) is a soft ionization technique ideal

for polar, thermally labile molecules. It typically produces protonated molecules [M+H]⁺ with

minimal fragmentation, making it straightforward to determine the molecular weight. A

quadrupole mass analyzer is a robust, common analyzer that filters ions based on their mass-

to-charge ratio (m/z) by applying radio frequency (RF) and direct current (DC) voltages to four

parallel rods.[7][8][9]

Sample Preparation:

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or

acetonitrile.

Instrument Setup (ESI-QMS):

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
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Operate the instrument in positive ion mode.

Apply a high voltage (~3-5 kV) to the ESI needle.

Use nitrogen as the nebulizing and drying gas.

Scan a mass range from m/z 50 to 500.

Data Analysis:

Identify the molecular ion peak or the protonated molecule peak [M+H]⁺.

Analyze the isotopic pattern of the molecular ion cluster.

Data Presentation and Interpretation
Table 4: Predicted Mass Spectrometry Data

Ion Calculated m/z
Expected Relative
Abundance

[M]⁺ (with ⁷⁹Br) 204.95 ~100%

[M]⁺ (with ⁸¹Br) 206.95 ~98%

[M+H]⁺ (with ⁷⁹Br) 205.96 ~100%

[M+H]⁺ (with ⁸¹Br) 207.96 ~98%

Expert Analysis: The most telling feature in the mass spectrum of a monobrominated

compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br,

in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a

characteristic pair of peaks (an "isotopic doublet") for the molecular ion, separated by 2 m/z

units, with nearly equal intensity. The observation of this 1:1 doublet at m/z ~206/208 (for M⁺)

or ~207/209 (for [M+H]⁺) is definitive proof of the presence of one bromine atom in the

molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "molecular

fingerprint" and identifying the functional groups present.[10][11]

Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Causality of Protocol Choices: Attenuated Total Reflectance (ATR) is a widely used sampling

technique because it requires minimal to no sample preparation.[12] A small amount of the

solid sample is simply pressed against a high-refractive-index crystal (often diamond or

germanium), and the IR beam interacts with the surface of the sample.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and allowing it

to dry.

Record a background spectrum of the clean, empty crystal. This is crucial as it will be

automatically subtracted from the sample spectrum.

Instrument Setup:

Place a small amount of the solid 4-Bromo-3-fluoro-5-methoxypyridine powder onto the

ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Acquire the spectrum, typically by co-adding 32-64 scans in the range of 4000-400 cm⁻¹

with a resolution of 4 cm⁻¹.

Data Analysis:

The resulting spectrum will be displayed in terms of absorbance or transmittance versus

wavenumber (cm⁻¹).

Identify and label the major absorption bands.

Data Presentation and Interpretation
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Table 5: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100-3000 C-H Stretch Aromatic C-H

~2950-2850 C-H Stretch -OCH₃

~1600-1450 C=C, C=N Stretch Pyridine Ring

~1300-1200 C-O Stretch (Aryl Ether) Ar-O-CH₃

~1250-1100 C-F Stretch Aryl-F

~600-500 C-Br Stretch Aryl-Br

Expert Analysis: The FT-IR spectrum provides a rapid confirmation of the key functional groups.

Aromatic and Aliphatic C-H: Look for weak to medium stretches above 3000 cm⁻¹ for the

aromatic C-H bonds and just below 3000 cm⁻¹ for the methoxy C-H bonds.

Pyridine Ring: The characteristic stretching vibrations of the pyridine ring appear in the 1600-

1450 cm⁻¹ region.[13][14]

Key Heteroatom Bonds: The most diagnostic peaks are those corresponding to the C-O, C-F,

and C-Br bonds. A strong band around 1250-1200 cm⁻¹ is indicative of the aryl ether C-O

stretch. The C-F stretch will appear as a strong band in the 1250-1100 cm⁻¹ region, while the

C-Br stretch is found at lower wavenumbers in the fingerprint region (< 600 cm⁻¹).

Conclusion
The structural elucidation of 4-Bromo-3-fluoro-5-methoxypyridine is achieved through a

synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise

connectivity of the carbon and hydrogen skeleton and confirm the substituent positions through

chemical shifts and spin-spin coupling patterns, particularly the diagnostic C-F and H-F

couplings. Mass spectrometry validates the molecular formula by providing an accurate

molecular weight and an unmistakable isotopic pattern confirming the presence of a single

bromine atom. Finally, FT-IR spectroscopy offers a rapid and reliable confirmation of the

constituent functional groups. Together, these methods provide a self-validating system of data
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that establishes the molecule's identity with a high degree of certainty, enabling its confident

use in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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